molecular formula C10H11Br2N3S2 B4354674 4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4354674
M. Wt: 397.2 g/mol
InChI Key: OIWOYTIZEMTXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a thiol group, and a dibromo-substituted thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Thienyl Group: The dibromo-substituted thienyl group is introduced through a coupling reaction with the triazole ring.

    Addition of the Butyl Group: The butyl group is added via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The dibromo-substituted thienyl group can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atoms in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring may interact with enzymes or receptors, modulating their activity. The dibromo-substituted thienyl group can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-5-(4,5-dichloro-2-thienyl)-4H-1,2,4-triazole-3-thiol
  • 4-butyl-5-(4,5-difluoro-2-thienyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of dibromo-substituted thienyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

4-butyl-3-(4,5-dibromothiophen-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2N3S2/c1-2-3-4-15-9(13-14-10(15)16)7-5-6(11)8(12)17-7/h5H,2-4H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWOYTIZEMTXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC(=C(S2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
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4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
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4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
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4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-BUTYL-5-(4,5-DIBROMO-2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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